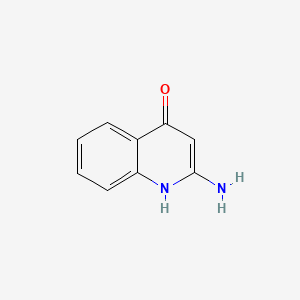

2-Aminoquinolin-4-ol

Übersicht

Beschreibung

2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Potenzielle pharmakologische Wirkstoffe

2-Aminoquinolin-4-ol-Derivate wurden ausgiebig auf ihr Potenzial als pharmakologische Wirkstoffe untersucht. Das Quinolin-4(1H)-on-Gerüst ist eine prominente Struktur in der medizinischen Chemie aufgrund seines therapeutischen Potenzials. Forscher haben seine Verwendung bei der Herstellung neuartiger Verbindungen mit signifikanter biologischer Aktivität erforscht, insbesondere bei der Entwicklung von Behandlungen für verschiedene Krankheiten .

Organische Synthese: Mannich-Reaktion

In der organischen Synthese wird this compound unter Mannich-Reaktionsbedingungen verwendet. Diese Reaktion beinhaltet die Reaktion der Verbindung mit primären/sekundären Aminen und Paraformaldehyd, was zur Bildung von Mannich-Produkten und anderen Derivaten führt. Diese Reaktionen sind entscheidend für die Synthese komplexer organischer Moleküle, die als Zwischenprodukte in der pharmazeutischen Synthese dienen können .

Nucleophile Reaktionen: Mechanismusstudien

Die Nucleophilie von this compound an bestimmten Kohlenstoff- und Stickstoffatomen wurde Gegenstand von Studien. Das Verständnis des Mechanismus dieser Reaktionen hilft bei der Gestaltung gezielter Syntheserouten zur Herstellung von Verbindungen mit den gewünschten Eigenschaften. Solche Erkenntnisse sind wertvoll für die Weiterentwicklung synthetischer Methoden in der Chemie .

Wirkstoffforschung: Gerüst für Leitstrukturen

Chinolin-Derivate, einschließlich this compound, sind wichtige Gerüste für Leitstrukturen in der Wirkstoffforschung. Ihre vielseitigen Anwendungen bei der Synthese biologisch aktiver Moleküle machen sie zu einem Eckpfeiler bei der Suche nach neuen therapeutischen Wirkstoffen. Die Struktur der Verbindung ermöglicht verschiedene Funktionalisierungen, was ihre Nützlichkeit in der medizinischen Chemie erhöht .

Biokonjugation: Oligonukleotidkonjugate

Derivate von this compound wurden als geeignete Motive für die Herstellung neuartiger Oligonukleotidkonjugate identifiziert. Diese Konjugate sollen die Bindungsaffinitäten für komplementäre RNA-Ziele verbessern, was entscheidend für die Entwicklung von Antisense-Therapien und Genregulationsstrategien ist .

Pharmakologische Forschung: Heterozyklische Verbindungen

Das Chinolin-Motiv, das im Zentrum von this compound steht, ist in mehreren pharmakologisch aktiven heterozyklischen Verbindungen essentiell. Seine Anwendungen in der medizinischen und industriellen Chemie sind weitreichend, wobei laufende Forschung sein volles Potenzial bei der Entwicklung effektiver und sicherer Arzneimittel untersucht .

Umweltchemie: Grüne Synthese

Die Synthese von Chinolin-Derivaten, einschließlich this compound, hat Fortschritte in Richtung umweltfreundlicherer Verfahren erzielt. Ansätze der grünen Chemie zielen darauf ab, die Umweltbelastung der chemischen Synthese zu reduzieren und die Produktion dieser Verbindungen nachhaltiger zu gestalten .

Analytische Chemie: Strukturanalyse

This compound dient als Modellverbindung für die Strukturanalyse in der analytischen Chemie. Seine klar definierte Struktur ermöglicht es Forschern, Interaktionsmechanismen, Stabilität und Reaktivität zu untersuchen, was grundlegend für das Verständnis des Verhaltens komplexerer Chinolin-basierter Moleküle ist .

Wirkmechanismus

Target of Action

It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .

Mode of Action

They can also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .

Result of Action

It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .

Action Environment

It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .

Eigenschaften

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?

A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []

Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?

A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []

Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?

A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.

Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?

A4: Studies have explored various nitration methods for this compound using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)